

BAY-549 Application Notes and Protocols for In Vitro Assays

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Compound of Interest

Compound Name: **BAY-549**

Cat. No.: **B1682951**

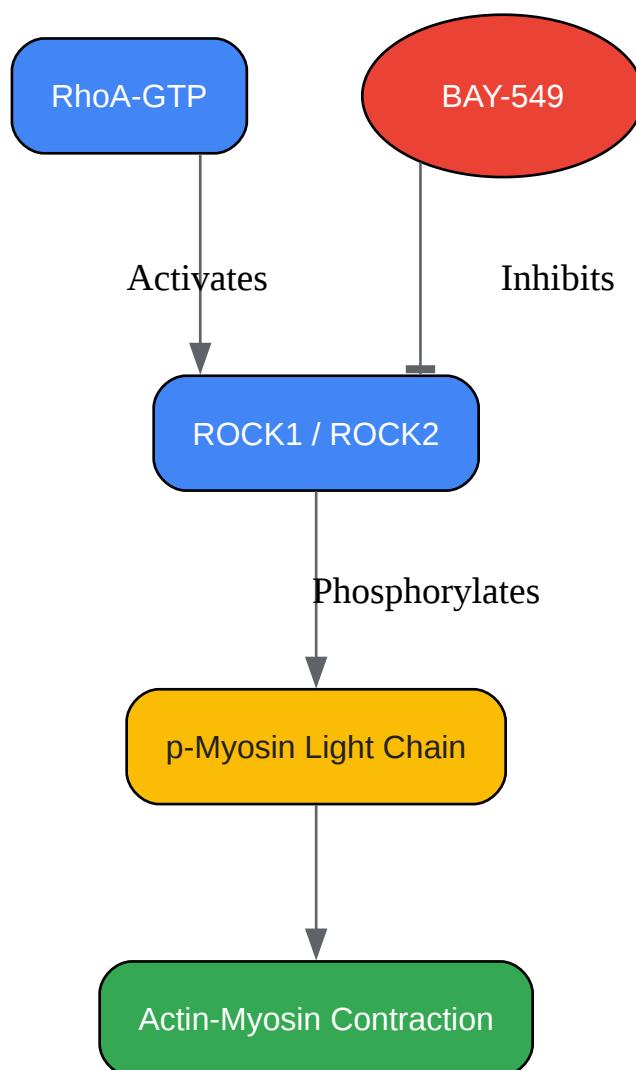
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for using **BAY-549**, a potent and selective inhibitor of Rho-associated protein kinase (ROCK), in various in vitro assays.

Mechanism of Action

BAY-549 is an ATP-competitive inhibitor of ROCK1 and ROCK2, key regulators of cell shape, motility, and contraction.^{[1][2]} By inhibiting ROCK, **BAY-549** disrupts the downstream signaling cascade that leads to the phosphorylation of myosin light chain (MLC) and subsequent cellular contraction.



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Caption: **BAY-549** inhibits ROCK, preventing downstream signaling for cell contraction.

Recommended Concentrations for In Vitro Assays

The optimal concentration of **BAY-549** will vary depending on the specific assay, cell type, and experimental conditions. The following tables summarize reported potency values and provide starting recommendations for cellular assays.

Biochemical Assays

Target	Species	Assay Type	IC50	Reference
ROCK1	Human	Cell-free	0.6 nM	[1][2]
ROCK2	Human	Cell-free	1.1 nM	[1][2]
ROCK2	Murine	Cell-free	2.4 nM	[3]
ROCK2	Rat	Cell-free	0.8 nM	[3]

Cellular and Tissue-Based Assays

Assay	System	Effect	IC50 / Recommended Concentration	Reference
Vasorelaxation	Rabbit Saphenous Artery	Inhibition of phenylephrine-induced contraction	65 nM	[1][2]
General Cellular Use	Various	Target Modulation	Up to 100 nM (Reviewer recommended: 0.5 to 1 μ M)	[4]

Experimental Protocols

Preparation of Stock Solutions

For optimal results, it is recommended to prepare fresh stock solutions.

Using DMSO:

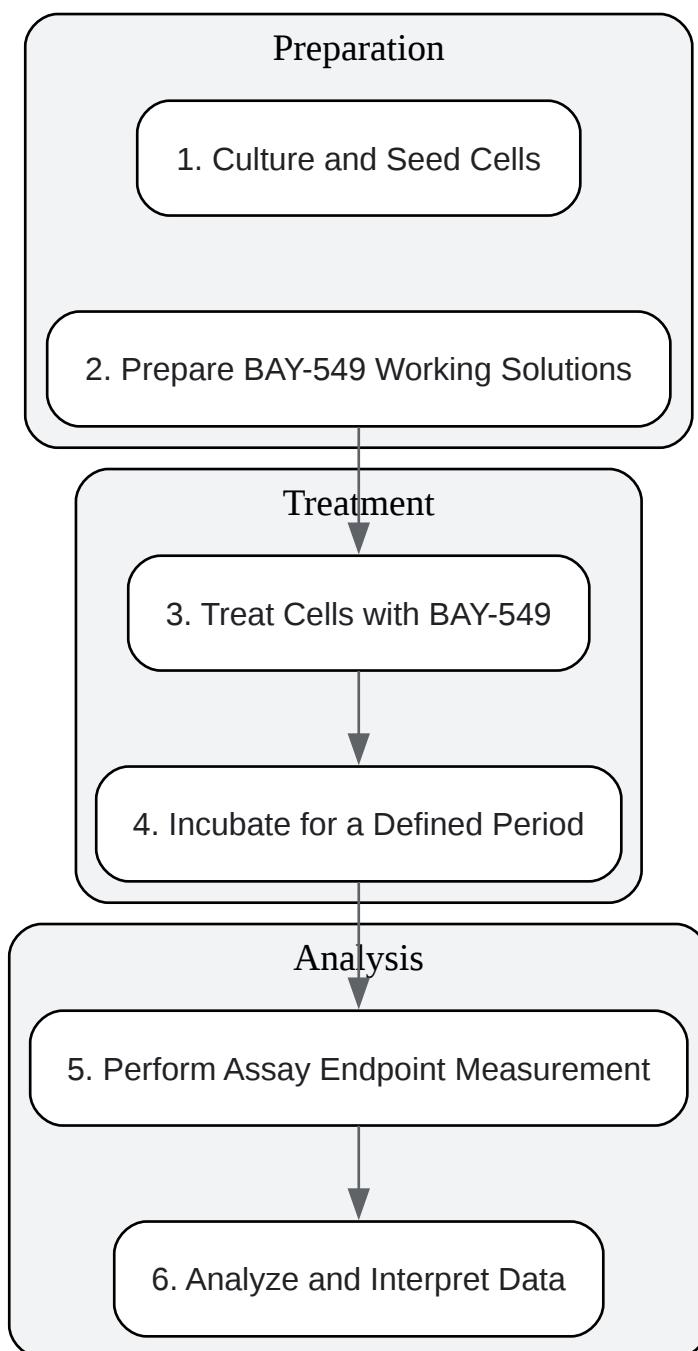
- Dissolve **BAY-549** in fresh, high-quality DMSO to create a stock solution of 81 mg/mL (201.09 mM).[1]
- For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Note that moisture-absorbing DMSO can reduce solubility.[1]

For Aqueous Working Solutions: A protocol for preparing a 1 mL working solution is as follows:

- Add 50 μ L of an 81 mg/mL DMSO stock solution to 400 μ L of PEG300 and mix until clear.[1]
- Add 50 μ L of Tween80 to the mixture and mix until clear.[1]
- Add 500 μ L of ddH₂O to bring the final volume to 1 mL.[1]
- This mixed solution should be used immediately.[1]

General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cells with **BAY-549**. Specific details such as cell seeding density, treatment duration, and endpoint measurement will need to be optimized for each experiment.



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Caption: General workflow for in vitro cell-based assays using **BAY-549**.

- Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.

- Preparation of **BAY-549**: Prepare a series of dilutions of **BAY-549** in cell culture medium from your stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A starting concentration range could be from 1 nM to 1 μ M.
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of **BAY-549**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **BAY-549** concentration).
- Incubation: Incubate the cells for a period appropriate for the assay being conducted. This could range from minutes to days.
- Endpoint Analysis: Perform the desired assay to measure the effect of **BAY-549**. This could include, but is not limited to, cell viability assays, migration assays, immunofluorescence staining for cytoskeletal changes, or western blotting for phosphorylation of downstream targets like MLC.

Off-Target Considerations

While **BAY-549** is a highly selective ROCK inhibitor, some off-target activity has been observed at higher concentrations.

Target	IC50
TRK	252 nM
FLT3	303 nM
MLCK	7.4 μ M
ZIP-kinase	4.1 μ M

Data from MedchemExpress[2]

It is advisable to use the lowest effective concentration of **BAY-549** to minimize potential off-target effects.

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References

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